molecular formula C19H39BrO9 B1676803 m-PEG9-bromide CAS No. 125562-30-3

m-PEG9-bromide

Cat. No.: B1676803
CAS No.: 125562-30-3
M. Wt: 491.4 g/mol
InChI Key: UVVCGSZTSMUNGX-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

m-PEG9-bromide, as a PEG linker, plays a crucial role in biochemical reactions, particularly in the formation of PROTACs . The bromide group in this compound acts as a leaving group in nucleophilic substitution reactions

Cellular Effects

The cellular effects of this compound are not directly observed as it is a part of larger molecules like PROTACs . The influence of this compound on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, would be indirect and dependent on the specific PROTAC it is part of.

Molecular Mechanism

This compound itself does not exert effects at the molecular level . Its role is primarily as a linker in the formation of PROTACs . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression would be characteristics of the PROTAC, not the this compound linker itself.

Temporal Effects in Laboratory Settings

As a component of PROTACs, its stability and degradation would be influenced by the overall stability of the PROTAC .

Dosage Effects in Animal Models

As a component of PROTACs, its effects would be dependent on the specific PROTAC and its dosage .

Metabolic Pathways

As a component of PROTACs, its involvement in metabolic pathways would be dependent on the specific PROTAC .

Transport and Distribution

As a component of PROTACs, its transport and distribution would be dependent on the specific PROTAC .

Subcellular Localization

As a component of PROTACs, its subcellular localization would be dependent on the specific PROTAC .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG9-bromide typically involves the reaction of methoxy polyethylene glycol (m-PEG) with a brominating agent. One common method is the reaction of m-PEG with phosphorus tribromide (PBr3) or thionyl bromide (SOBr2) under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar brominating agents. The process is optimized for high yield and purity, often involving purification steps such as distillation or chromatography to remove impurities and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: m-PEG9-bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group, which is a good leaving group . These reactions can be classified as either S_N1 or S_N2 mechanisms, depending on the reaction conditions and the nature of the nucleophile.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically m-PEG derivatives with the nucleophile attached to the PEG chain. For example, the reaction with a thiol nucleophile would yield a thioether-linked PEG derivative .

Scientific Research Applications

Chemical Properties and Mechanism of Action

m-PEG9-bromide has a chemical formula of C₁₉H₃₉BrO₉ and features a bromide group that serves as an excellent leaving group in nucleophilic substitution reactions. This property allows it to act as a linker molecule in bioconjugation reactions, where the bromide can be replaced by nucleophiles such as amines, thiols, or hydroxyl groups. The general reaction can be represented as:

RNu+m PEG9 BrRNum PEG9R-Nu+m\text{ PEG9 Br}\rightarrow R-Nu-m\text{ PEG9}

where RNuR-Nu represents the nucleophile. The incorporation of this compound into various biomolecules enhances their solubility and stability, making them more suitable for therapeutic applications.

Bioconjugation and Drug Delivery

This compound is extensively utilized in bioconjugation to modify biomolecules such as proteins and peptides. This modification can improve their pharmacokinetic properties, reduce immunogenicity, and prolong circulation time in the bloodstream. For instance, PEGylation of therapeutic proteins has shown enhanced solubility and bioavailability.

Case Study: PEGylated Antibodies
In a study involving PEGylated antibodies, researchers demonstrated that the conjugation with this compound improved the therapeutic efficacy by increasing the half-life of the antibodies in circulation while reducing adverse immune responses .

Surface Modification

The compound can modify surfaces to enhance hydrophilicity, which is beneficial for reducing protein adsorption on biosensors and microfluidic devices. This property is particularly valuable in biomedical applications where minimizing non-specific binding is crucial .

Data Table: Comparison of Surface Modification Techniques

TechniqueAdvantagesLimitations
This compound CoatingReduces protein adsorptionRequires precise application
Silane CouplingStrong covalent bondsLimited compatibility with biomolecules
Poly-Lysine CoatingEnhances cell adhesionMay induce non-specific interactions

Polymer Synthesis

This compound serves as a building block for synthesizing various polymers with tailored properties. Its ability to undergo nucleophilic substitution facilitates the introduction of diverse functional groups onto the PEG backbone, enabling the creation of novel materials with specific characteristics such as improved water solubility or reduced protein binding.

Case Study: Synthesis of Biodegradable Polymers
Research has shown that incorporating this compound into polymer chains leads to biodegradable materials suitable for drug delivery systems. These polymers demonstrated controlled release profiles for encapsulated drugs .

Industrial Applications

In industrial settings, this compound is employed in producing PEGylated products like surfactants and lubricants. Its ability to enhance solubility and stability makes it valuable in various manufacturing processes .

Comparison with Similar Compounds

    m-PEG4-bromide: A shorter PEG chain with similar reactivity but different solubility and physical properties.

    m-PEG2-NHS ester: Contains an N-hydroxysuccinimide (NHS) ester group instead of a bromide group, used for amine coupling reactions.

    m-PEG4-NHS ester: Similar to m-PEG2-NHS ester but with a longer PEG chain.

Uniqueness: m-PEG9-bromide is unique due to its longer PEG chain, which provides greater solubility and flexibility in aqueous media. This makes it particularly useful for applications requiring high solubility and biocompatibility .

Biological Activity

m-PEG9-bromide is a polyethylene glycol (PEG) derivative that has garnered attention in recent years due to its potential applications in drug delivery, bioconjugation, and as a linker in the development of targeted therapies. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular systems, and relevant research findings.

  • Molecular Formula : C21H42O12
  • Molecular Weight : 486.55 g/mol
  • Density : 1.122 g/cm³
  • Boiling Point : 557.37°C at 760 mmHg

This compound functions primarily as a linker in the design of PROTACs (Proteolysis Targeting Chimeras), which are bifunctional molecules that promote the degradation of specific proteins via the ubiquitin-proteasome system. The PEG moiety enhances solubility and biocompatibility, while the bromide group may facilitate specific interactions with target proteins or enzymes .

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in various cellular systems:

  • Antiproliferative Effects : In studies involving cancer cell lines, this compound has been shown to inhibit cell proliferation effectively. For example, treatments with PEGylated compounds have led to reduced viability in MDA-MB-231 and BT-474 breast cancer cell lines, indicating its potential as an anticancer agent .
  • Antibacterial Activity : Preliminary investigations suggest that this compound may possess antibacterial properties. Its derivatives were tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
  • Cellular Response : Exposure to this compound has been linked to alterations in cell morphology and aggregation patterns in 3D culture systems. This suggests a role in modifying cellular behavior, which could be beneficial for therapeutic applications targeting tumor microenvironments .

Case Studies and Research Findings

StudyFindings
An S et al., 2018Demonstrated the efficacy of PEG-based PROTACs in degrading specific target proteins, highlighting the importance of linkers like this compound for enhancing therapeutic outcomes .
Bsoul et al., 2022Investigated the effects of silver nanoparticles on plant physiology but noted parallels in how PEGylated compounds can modulate biological responses under stress conditions .
PMC8112146Reported on the antiproliferative effects of tetrahexylammonium bromide-based ionic liquids, drawing comparisons to the potential applications of this compound in similar contexts .

Properties

IUPAC Name

1-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H39BrO9/c1-21-4-5-23-8-9-25-12-13-27-16-17-29-19-18-28-15-14-26-11-10-24-7-6-22-3-2-20/h2-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVCGSZTSMUNGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39BrO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125562-30-3
Record name 1-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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